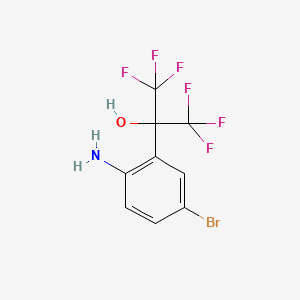
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound with a complex structure that includes both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the hexafluoroisopropanol group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with specific molecular targets. These interactions can alter the activity of enzymes or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromobenzoylpyridine: This compound shares the amino and bromine functional groups but lacks the hexafluoroisopropanol group.
2-Amino-5-bromophenylmethanol: This compound has a similar structure but with a methanol group instead of the hexafluoroisopropanol group.
Uniqueness
The presence of the hexafluoroisopropanol group in 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H6BrF6NO |
|---|---|
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
2-(2-amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-4-1-2-6(17)5(3-4)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Clave InChI |
ZXMSMUYIXGKQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(C(F)(F)F)(C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)
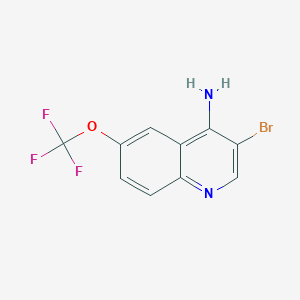
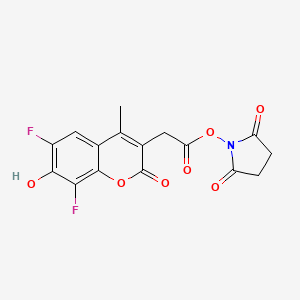

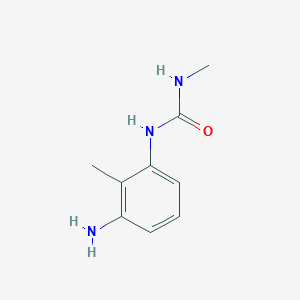

![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)
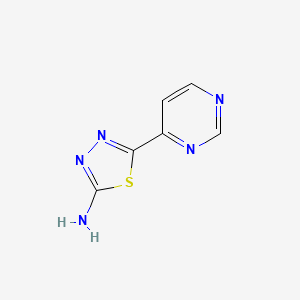
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)


